molecular formula C6H9ClF3N3 B12219798 5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine;hydrochloride

5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine;hydrochloride

Cat. No.: B12219798
M. Wt: 215.60 g/mol
InChI Key: HRLFNPWBLBWOGX-UHFFFAOYSA-N
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Description

5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine;hydrochloride is a pyrazole-derived compound featuring a methyl group at the 5-position and a 2,2,2-trifluoroethyl substituent at the 1-position of the pyrazole ring. The amine group at the 4-position is protonated as a hydrochloride salt, enhancing its solubility in polar solvents. This structural configuration confers unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science. The trifluoroethyl group contributes electronegativity and metabolic stability, while the methyl group modulates lipophilicity and steric interactions .

Properties

Molecular Formula

C6H9ClF3N3

Molecular Weight

215.60 g/mol

IUPAC Name

5-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C6H8F3N3.ClH/c1-4-5(10)2-11-12(4)3-6(7,8)9;/h2H,3,10H2,1H3;1H

InChI Key

HRLFNPWBLBWOGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CC(F)(F)F)N.Cl

Origin of Product

United States

Preparation Methods

N-Alkylation Strategy

This commonly employed approach involves the N-alkylation of preformed pyrazole derivatives with trifluoroethyl reagents. The synthesis typically follows this general pathway:

  • Formation of an appropriate 5-methyl-4-substituted pyrazole intermediate
  • N-alkylation with a 2,2,2-trifluoroethyl donor
  • Functional group interconversion to generate the 4-amino derivative
  • Formation of the hydrochloride salt

The specific N-alkylation step relies on the reaction of pyrazole derivatives with 2,2,2-trifluoroethyl halides or triflates under basic conditions. The N-alkylation reactions typically employ bases such as cesium carbonate or potassium carbonate in polar aprotic solvents.

Cyclocondensation Approach

This method involves the construction of the pyrazole ring with the desired substituents already incorporated. Typically, this approach involves:

  • Condensation of hydrazine derivatives with appropriate 1,3-dielectrophiles
  • Incorporation of the trifluoroethyl group via functionalized hydrazine
  • Installation of the amino functionality at the 4-position
  • Conversion to the hydrochloride salt

Specific Preparation Methods

Several specific methodologies have been developed for synthesizing this compound, each with distinct advantages and limitations.

Method Using 2,2,2-Trifluoroethyl Alkylating Agents

This approach utilizes direct N-alkylation of 5-methylpyrazole-4-amine or its precursors with 2,2,2-trifluoroethyl alkylating agents. The synthesis of related compounds provides insight into this methodology.

Reaction Scheme :

  • Formation of 5-methyl-4-aminopyrazole
  • N-alkylation with 2,2,2-trifluoroethyl derivatives
  • Isolation and salt formation

A representative procedure based on related syntheses involves:

To a solution of 5-methyl-4-aminopyrazole (1 eq) in acetonitrile or DMF was added cesium carbonate (2 eq) and 2,2,2-trifluoroethyl iodide or triflate (1.2 eq). The reaction mixture was heated at 80-100°C for 3-12 hours under nitrogen. After cooling, the mixture was diluted with water and extracted with ethyl acetate. The combined organic extracts were dried over Na2SO4, filtered, and concentrated. The crude product was purified by chromatography to obtain 5-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine, which was subsequently converted to the hydrochloride salt.

The synthesis of related compounds demonstrates the efficacy of cesium carbonate as a base in the N-alkylation step. For instance, a similar procedure using cesium carbonate (2 eq) with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole and 2,2,2-trifluoroethyl trifluoromethanesulfonate in DMF at 100°C for 3 hours achieved the trifluoroethylated product.

Alternative Method via 3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole

This approach builds on documented procedures for related compounds. The synthesis of 3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole provides a foundation for developing a route to our target compound.

Key steps include :

  • Synthesis of 3,5-dimethyl-1H-pyrazole
  • N-alkylation with 2,2,2-trifluoroethyl halides
  • Selective functionalization at the 4-position to introduce the amino group
  • Conversion to the hydrochloride salt

A representative example from the literature describes the synthesis of compound 5b (3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole) with the following spectroscopic data:

  • Melting point: 126-127°C
  • ¹H-NMR (CDCl₃, 400 MHz), δ (ppm): 2.27 (s, 3H, CH₃), 3.43 (s, 2H, pyrazole-4H), 7.18-7.23 (m, 1H, ArH), 7.37-7.43 (m, 2H, ArH), 7.84-7.87 (t, 2H, J= 8.8 Hz, ArH)
  • ESI-MS [M + H]⁺: 175

Boronate Ester Intermediate Method

This approach utilizes boronate ester intermediates, which can be valuable for introducing the pyrazole moiety through cross-coupling reactions. The method involves:

  • Preparation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole
  • Conversion to the 4-amino derivative
  • Formation of the hydrochloride salt

Analysis of related methodologies reveals multiple approaches to synthesizing the key boronate intermediate:

Method Reagents Conditions Yield Comments
Method A 2,2,2-trifluoroethyl trifluoromethanesulfonate, Cs₂CO₃ DMF, 100°C, 3h 13.16% Uses expensive triflate reagent
Method B 1,1,1-trifluoro-2-iodoethane, Cs₂CO₃ MeCN, 80°C, overnight Not specified More economical reagent
Method C Bis-triphenylphosphine-palladium(II) chloride, Na₂CO₃ DME/EtOH, 120°C, 0.5h, microwave Not specified Rapid reaction under microwave conditions

Hydrochloride Salt Formation

The conversion of 5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine to its hydrochloride salt is a critical step that improves solubility, stability, and crystallinity. Several methods are used for this conversion:

Direct HCl Treatment Method

This is the most straightforward approach for salt formation:

5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine is dissolved in an appropriate solvent (diethyl ether, ethanol, or dichloromethane), followed by addition of HCl solution (typically HCl in dioxane, ethereal HCl, or methanolic HCl). The mixture is stirred until precipitation is complete, and the solid is collected by filtration, washed with appropriate solvents, and dried to obtain the pure hydrochloride salt.

A related procedure described in the literature uses HCl in dioxane added to a solution of an amine in methanol, stirred at 20°C for 12 hours, followed by concentration and appropriate workup.

Gas-Solid Reaction Method

This method involves exposing the solid free base to HCl gas:

The purified 5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine is placed in a vessel and exposed to a stream of anhydrous HCl gas at controlled temperature (typically 0-25°C). The reaction is continued until complete conversion to the hydrochloride salt, monitored by weight gain or spectroscopic methods. The resulting salt is then dried under appropriate conditions to remove excess HCl.

Reaction Optimization Strategies

Several factors significantly influence the efficiency and yield of the synthesis of this compound.

Base Selection in N-Alkylation

The choice of base significantly impacts the N-alkylation efficiency with trifluoroethyl reagents:

Base Advantages Disadvantages Optimal Conditions
Cesium carbonate Higher reactivity, selective N-alkylation Cost, moisture sensitivity DMF, 100°C, 3h
Potassium carbonate Economic, readily available Slower reaction DMF/MeCN, 100°C, extended time
Sodium carbonate Least expensive Lower reactivity Requires higher temperatures

Research findings indicate that cesium carbonate is particularly effective for N-alkylation with 2,2,2-trifluoroethyl reagents, providing selective N-1 alkylation with minimal side reactions.

Solvent Effects

Solvent choice significantly influences reaction efficiency:

Solvent Impact on N-alkylation Impact on Salt Formation Recommended Applications
DMF Excellent for N-alkylation, dissolves bases well Not suitable for salt formation N-alkylation with trifluoroethyl reagents
Acetonitrile Good for N-alkylation, easier removal Limited solubility for salt formation Alternative for N-alkylation
Methanol Poor for N-alkylation Excellent for hydrochloride salt formation Salt formation step
Diethyl ether Not suitable for N-alkylation Excellent for crystallization of HCl salts Salt precipitation and purification

DMF has proven particularly effective for the N-alkylation step with 2,2,2-trifluoroethyl reagents, though its high boiling point can complicate product isolation.

Temperature and Reaction Time Optimization

Research data on related compounds provides guidance on optimal reaction conditions:

Reaction Type Temperature Range Typical Reaction Time Monitoring Method
N-alkylation with trifluoroethyl reagents 80-100°C 3-12 hours TLC, LCMS
Boronate formation 60-80°C 12-24 hours NMR, LCMS
Hydrochloride salt formation 0-25°C 1-12 hours pH, precipitation completion

For the critical N-alkylation step, experiments with related compounds indicate that heating at 80-100°C for at least 3 hours is typically required for complete conversion.

Purification and Analytical Considerations

Purification Strategies

Several purification methods are employed to obtain high-purity this compound:

  • Column Chromatography : Used primarily for the free base purification

    • Typical eluent systems: 0-5% methanol in ethyl acetate or dichloromethane
    • Silica gel columns: 12-30g for 1g scale reactions
  • Recrystallization : Preferred for the hydrochloride salt

    • Effective solvent systems: Ethanol/diethyl ether, isopropanol/hexane
  • Trituration : Used for removing impurities from solid products

    • Common solvents: Cold diethyl ether, hexane, or ethyl acetate/diethyl ether mixtures

Analytical Methods for Structural Confirmation

Several analytical techniques are essential for confirming the structure and purity of this compound:

  • NMR Spectroscopy : Key signals for the free base form include:

    • ¹H-NMR: Methyl group (~2.1-2.3 ppm), pyrazole C-H (~7.5-8.0 ppm), NH₂ (~4.0-5.0 ppm), and CF₃CH₂ (~4.2-4.5 ppm, quartet due to coupling with fluorine)
    • ¹³C-NMR: CF₃ carbon (118-124 ppm, quartet), methyl carbon (~10-14 ppm)
  • Mass Spectrometry : Expected masses include:

    • Free base [M+H]⁺: 180.07431
    • Common adducts as shown in this table from analytical data:
Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 180.07431 137.7
[M+Na]⁺ 202.05625 145.0
[M+NH₄]⁺ 197.10085 142.5
[M-H]⁻ 178.05975 133.3

Comparative Analysis of Synthetic Routes

A comparative assessment of the major synthetic routes reveals their relative advantages and limitations:

Synthetic Route Key Advantages Limitations Overall Assessment
Direct N-alkylation of 5-methyl-4-aminopyrazole Shortest synthetic route, fewer steps Potential regioselectivity issues, challenging purification Preferred for small-scale synthesis
Via pyrazole boronate intermediates High functional group tolerance, versatile intermediates Multiple steps, lower overall yield Valuable for library synthesis
Cyclocondensation approach Can build complex substitution patterns Requires specialized precursors Useful when specific substitution is needed

Research findings indicate that the direct N-alkylation route offers the most straightforward approach when 5-methyl-4-aminopyrazole is available. However, the boronate intermediate route provides greater versatility for introducing various substituents in the development of compound libraries.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group. This is often achieved using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents or alkylating agents under controlled temperature and pH conditions.

Major Products Formed:

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted pyrazole compounds depending on the reagents used.

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of pyrazole compounds can inhibit various bacterial strains effectively. The presence of the trifluoroethyl group may enhance the interaction with microbial targets due to increased hydrophobicity.

Microbial Strain Inhibition Rate
Staphylococcus aureus97%
Pseudomonas aeruginosaUp to 19 mm zone
Mycobacterium smegmatisMaximum 16 mm zone

2. Anti-inflammatory and Analgesic Effects
Similar fluorinated compounds have been shown to exhibit anti-inflammatory and analgesic effects. The mechanism of action may involve modulation of inflammatory pathways or inhibition of pain receptors, making this compound a candidate for therapeutic applications in pain management.

Synthetic Routes

Several synthetic methods have been developed for producing 5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine hydrochloride:

  • Reaction with Trifluoroethyl Halides: This method involves the reaction of 4-amino-5-methylpyrazole with trifluoroethyl halides under basic conditions.
  • Multi-component Reactions: These strategies incorporate trifluoromethylation techniques to construct the pyrazole framework efficiently.

Interaction Studies

Studies focusing on the binding affinity of this compound with biological targets utilize molecular docking simulations and in vitro assays. These investigations reveal how the compound interacts with specific proteins or enzymes, providing insights into its pharmacological potential.

Case Studies

Recent research highlights various case studies involving 5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine hydrochloride:

  • Antimicrobial Testing: A synthesized derivative was tested against multiple microbial strains, showing significant inhibition rates.
  • Cytotoxicity Against Cancer Cell Lines: In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, indicating potential anticancer properties.
  • Mechanism of Action: Research suggests that the interaction with specific enzymes or receptors may lead to apoptosis in cancer cells, revealing its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Substituents (Pyrazole Positions) Key Functional Groups Molecular Weight (g/mol) Potential Applications
5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine;hydrochloride 5-CH₃, 1-CF₃CH₂ Pyrazole, amine (HCl salt) ~247.6 (estimated) Pharmaceuticals, agrochemicals
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride 5-CF₂H, 1-2-methylphenyl Pyrazole, difluoromethyl, aryl 283.7 (CAS 1909320-27-9) Pharma R&D, material science
5-Cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride 5-cyclopropyl, 1-CF₃CH₂ Pyrazole, cyclopropyl, amine (HCl) 303.7 (C₁₁H₁₂ClF₃N₅O) Chemical intermediates
2-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride Oxadiazole core, trifluoroethyl Oxadiazole, piperidine (HCl salt) ~287.7 (CAS 1393330-65-8) Agrochemicals, drug discovery

Key Observations:

Core Structure Differences: The target compound and Enamine Ltd.’s 5-cyclopropyl analogue share the trifluoroethyl group but differ in substituents (methyl vs. cyclopropyl). The oxadiazole-piperidine derivative replaces the pyrazole core with an oxadiazole ring, which is electron-deficient and often used as a bioisostere for carboxylic acids or esters in drug design.

Electronic Effects: The trifluoroethyl group in the target compound provides strong electron-withdrawing effects, which can stabilize negative charges or modulate pKa values of adjacent functional groups.

Solubility and Bioavailability :

  • Hydrochloride salts (common across all compounds) improve aqueous solubility, critical for oral bioavailability in pharmaceuticals. However, the methyl group in the target compound may reduce solubility compared to the cyclopropyl or oxadiazole derivatives .

Biological Activity

5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine; hydrochloride is a pyrazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by its unique trifluoroethyl group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C6H8F3N3
  • Molecular Weight : 179.14 g/mol
  • CAS Number : 69281513

Biological Activity Overview

The biological activity of pyrazole derivatives, including 5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine; hydrochloride, has been widely studied. These compounds have shown promising results in various pharmacological applications:

  • Antitumor Activity : Pyrazole derivatives have been reported to possess significant antitumor properties. For instance, certain pyrazole compounds have demonstrated inhibitory effects against BRAF(V600E) mutations and other cancer-related targets such as EGFR and Aurora-A kinase .
  • Anti-inflammatory Effects : Research indicates that pyrazole derivatives can exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) .
  • Antimicrobial Activity : Some studies have highlighted the antimicrobial potential of pyrazole derivatives against various bacterial strains and fungi. For example, derivatives have shown effectiveness in disrupting bacterial cell membranes and inhibiting mycelial growth in phytopathogenic fungi .

Structure-Activity Relationships (SAR)

The presence of the trifluoroethyl group in 5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine is believed to enhance lipophilicity and bioavailability. The following table summarizes key findings from SAR studies related to pyrazole derivatives:

CompoundActivityIC50 (µM)Target
Pyrazole AAntitumor0.048BRAF(V600E)
Pyrazole BAnti-inflammatory0.037TNF-α
Pyrazole CAntimicrobial0.010Bacterial strains

Case Studies

  • Antitumor Efficacy : A study evaluated a series of pyrazole derivatives for their ability to inhibit tumor cell proliferation. The compound was found to significantly reduce the growth of MCF-7 breast cancer cells with an IC50 value of 9.46 µM compared to standard treatments .
  • Anti-inflammatory Mechanism : In vivo studies demonstrated that 5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine; hydrochloride effectively reduced inflammation in mouse models by decreasing levels of inflammatory markers .
  • Antimicrobial Testing : The compound exhibited notable activity against several bacterial strains in vitro, suggesting potential use as an antimicrobial agent .

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